

Synthesis and Characterization of 2-(1H-pyrazol-4-yl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(1H-pyrazol-4-yl)quinoline

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This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound **2-(1H-pyrazol-4-yl)quinoline**. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of both quinoline and pyrazole scaffolds. This document outlines a probable synthetic route, detailed experimental protocols, and expected characterization data, presented in a format tailored for scientists and professionals in the field.

Introduction

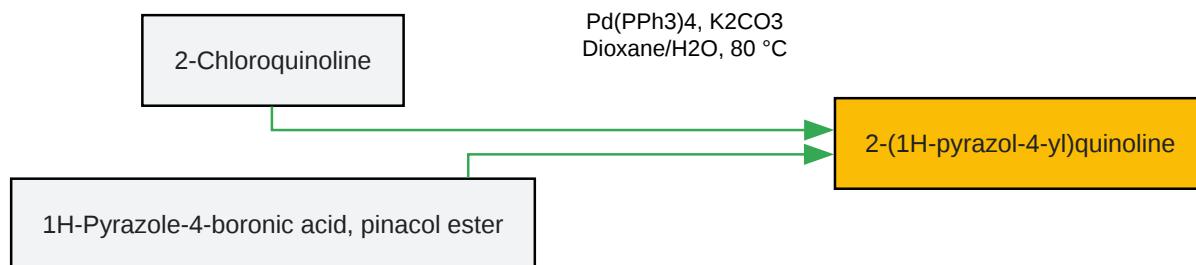
Quinoline and pyrazole are two important heterocyclic moieties that are constituents of many natural products and synthetic compounds with a wide range of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.^{[1][2][3]} The combination of these two pharmacophores into a single molecular entity, such as **2-(1H-pyrazol-4-yl)quinoline**, presents a promising strategy for the development of novel therapeutic agents. This guide details a feasible synthetic pathway and the analytical methods required for the unambiguous identification and characterization of the target compound.

Synthetic Pathway

The synthesis of **2-(1H-pyrazol-4-yl)quinoline** can be achieved through several synthetic strategies. A highly efficient and versatile method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, and it is widely used in the synthesis of biaryl compounds.^{[4][5][6]}

An alternative approach involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with a hydrazine derivative to construct the pyrazole ring.[7][8][9] For the purpose of this guide, the Suzuki-Miyaura coupling is presented as the primary route due to its generally high yields and functional group tolerance.

The proposed synthetic pathway is illustrated in the diagram below.



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Figure 1: Proposed synthetic pathway for **2-(1H-pyrazol-4-yl)quinoline** via Suzuki-Miyaura coupling.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis and characterization of **2-(1H-pyrazol-4-yl)quinoline**.

Synthesis of **2-(1H-pyrazol-4-yl)quinoline**

Materials:

- 2-Chloroquinoline
- 1H-Pyrazole-4-boronic acid, pinacol ester
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Potassium carbonate (K₂CO₃)
- 1,4-Dioxane
- Deionized water

- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel (for column chromatography)
- Hexane
- Ethyl acetate

Procedure:

- In a round-bottom flask, dissolve 2-chloroquinoline (1.0 mmol) and 1H-pyrazole-4-boronic acid, pinacol ester (1.2 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2 mL).
- Add potassium carbonate (2.0 mmol) to the solution.
- Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
- Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.
- Heat the reaction mixture at 80 °C under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure **2-(1H-pyrazol-4-yl)quinoline**.

Characterization Methods

The structure and purity of the synthesized **2-(1H-pyrazol-4-yl)quinoline** should be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum should show characteristic peaks for the aromatic protons of the quinoline and pyrazole rings.
- ^{13}C NMR: Acquire a proton-decoupled ^{13}C NMR spectrum to identify the carbon signals of the compound.

Mass Spectrometry (MS):

- Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass of the molecular ion and confirm the elemental composition.[10][11][12][13]

Melting Point:

- Determine the melting point of the solid product to assess its purity.

The general workflow for the synthesis and characterization is depicted below.

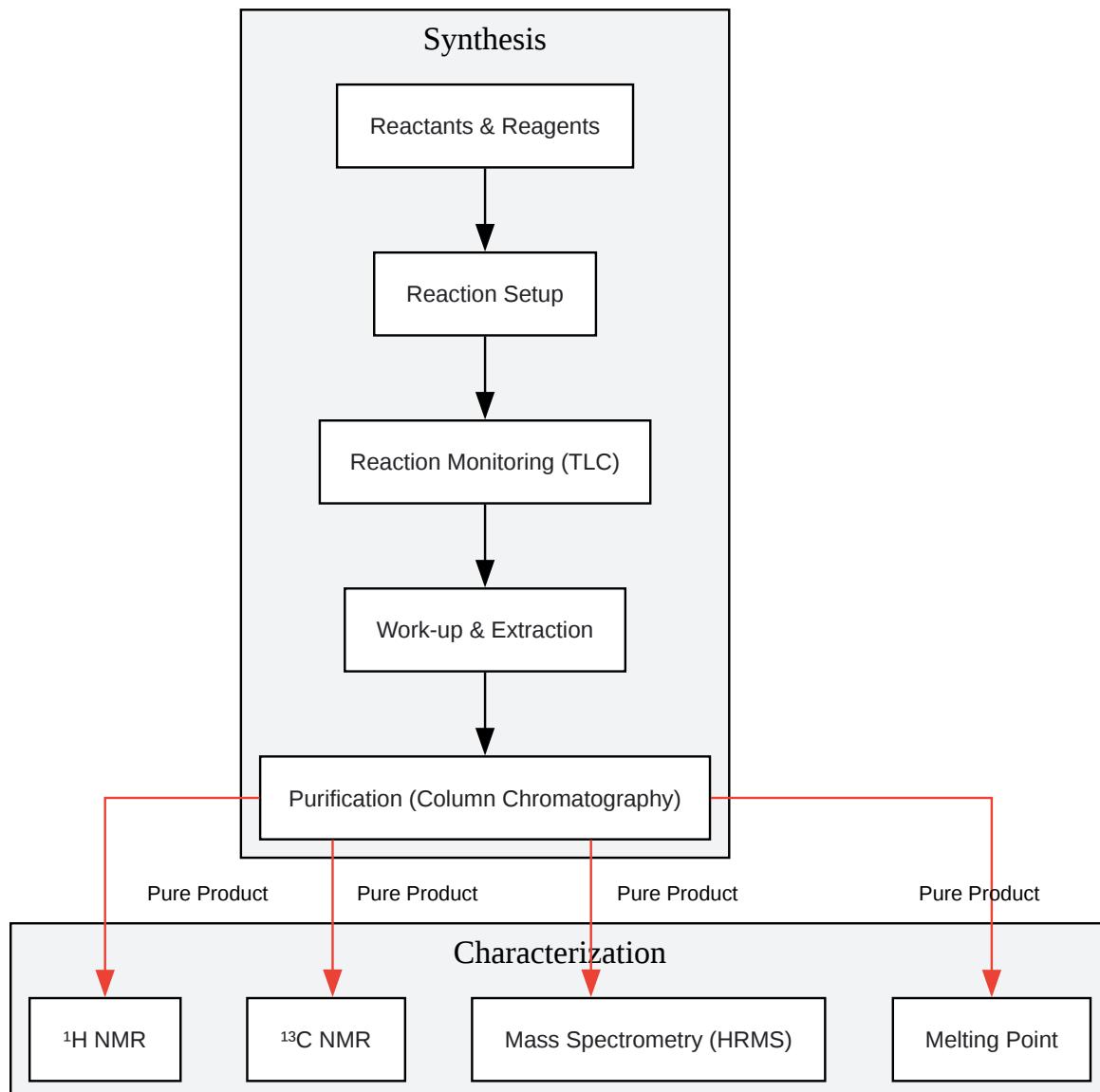
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Figure 2: General experimental workflow for the synthesis and characterization of **2-(1H-pyrazol-4-yl)quinoline**.

Data Presentation

The expected analytical data for **2-(1H-pyrazol-4-yl)quinoline** are summarized in the tables below. The predicted NMR chemical shifts are based on analogous structures found in the

literature.[10]

Table 1: Expected ^1H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~13.5	br s	-	NH (pyrazole)
~8.4	d	~8.5	H-4' (quinoline)
~8.2	s	-	H-3, H-5 (pyrazole)
~8.0	d	~8.0	H-8' (quinoline)
~7.8	d	~8.5	H-5' (quinoline)
~7.7	t	~7.5	H-7' (quinoline)
~7.5	t	~7.5	H-6' (quinoline)
~7.4	d	~8.5	H-3' (quinoline)

Table 2: Expected ^{13}C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~152.0	C-2' (quinoline)
~148.0	C-8a' (quinoline)
~137.0	C-4a' (quinoline)
~135.0	C-3, C-5 (pyrazole)
~130.0	C-7' (quinoline)
~129.0	C-5' (quinoline)
~128.0	C-4 (pyrazole)
~127.5	C-6' (quinoline)
~127.0	C-8' (quinoline)
~122.0	C-3' (quinoline)
~119.0	C-4' (quinoline)

Table 3: Expected Mass Spectrometry Data

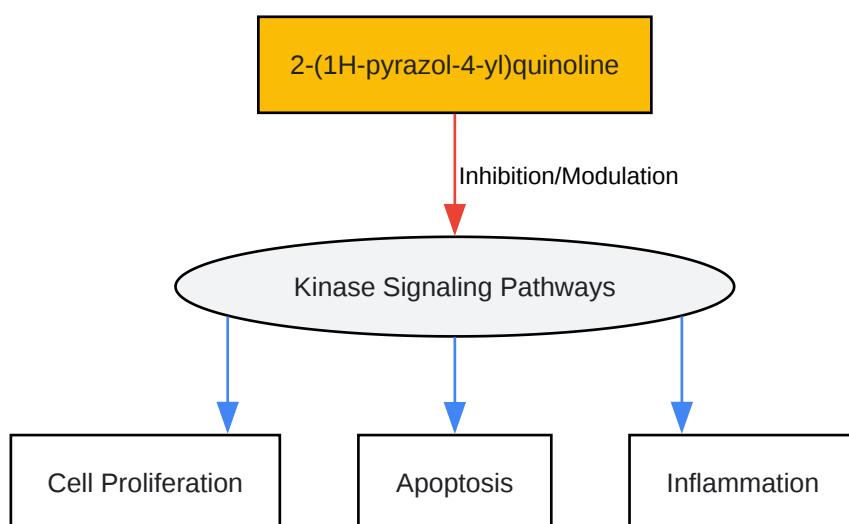
Technique	Expected m/z
HRMS (ESI+)	$[M+H]^+$ calculated for $C_{12}H_{10}N_3$: 196.0875, found: ~196.087x

Table 4: Expected Physical Properties

Property	Value
Molecular Formula	$C_{12}H_{10}N_3$
Molecular Weight	195.23 g/mol
Appearance	White to off-white solid
Melting Point	>200 °C (decomposed)

Potential Signaling Pathways and Biological Activities

Quinoline-pyrazole hybrids have been reported to exhibit a range of biological activities, suggesting their potential interaction with various cellular signaling pathways. While the specific targets of **2-(1H-pyrazol-4-yl)quinoline** are yet to be elucidated, related compounds have shown promise as inhibitors of kinases, which are key regulators of cell signaling.^[14] For instance, pyrazol-4-yl-pyridine derivatives have been identified as positive allosteric modulators of the M4 muscarinic acetylcholine receptor.^[15] The potential involvement of this class of compounds in modulating kinase signaling pathways warrants further investigation.



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Figure 3: Potential interaction of **2-(1H-pyrazol-4-yl)quinoline** with cellular signaling pathways.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of **2-(1H-pyrazol-4-yl)quinoline**. The proposed Suzuki-Miyaura coupling offers a reliable method for its preparation. The comprehensive characterization data presented will aid researchers in confirming the identity and purity of the synthesized compound. Further studies are warranted to explore the full potential of this and related compounds in drug discovery and development.

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